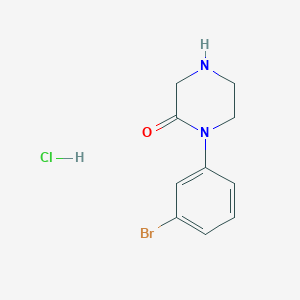

1-(3-Bromophenyl)piperazin-2-one hydrochloride

説明

1-(3-Bromophenyl)piperazin-2-one hydrochloride (CAS 215649-81-3) is a bicyclic piperazinone derivative featuring a meta-bromophenyl substituent and a hydrochloride counterion . Its molecular formula is C₁₀H₁₀BrN₂O·HCl, with a molecular weight of 303.57 g/mol (calculated). The bromine atom at the meta position enhances lipophilicity and influences electronic properties, making it a valuable building block in pharmaceutical and agrochemical research . Commercial suppliers offer this compound at ≥95% purity, though availability varies (e.g., discontinued 5g/10g batches vs. active 1g/250mg listings) .

特性

IUPAC Name |

1-(3-bromophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZPDFZMDRHYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655075 | |

| Record name | 1-(3-Bromophenyl)piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-81-3 | |

| Record name | 2-Piperazinone, 1-(3-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 1-(3-Bromophenyl)piperazine Intermediate

A common approach starts from 3-bromoaniline or 3-bromophenyl derivatives reacting with appropriate alkylating agents or piperazine derivatives:

- Nucleophilic substitution : 3-bromoaniline is reacted with bis(2-chloroethyl)amine hydrochloride or similar alkylating agents under reflux in organic solvents (e.g., xylene or acetone/water mixtures) with base to form 1-(3-bromophenyl)piperazine hydrochloride.

- Reaction conditions typically include heating to reflux (approx. 140–145°C) with p-toluenesulfonic acid as a catalyst and monitoring by thin-layer chromatography (TLC) to confirm completion.

- The product is isolated by crystallization at low temperatures (0–5°C), filtration, washing with cold solvents (xylene, acetone), and drying under reduced pressure.

Formation of Piperazin-2-one Ring

To introduce the 2-one (lactam) functionality on the piperazine ring:

- The 1-(3-bromophenyl)piperazine undergoes cyclization or acylation reactions, often involving reagents that promote ring closure to form the piperazin-2-one structure.

- For example, reaction with cyanophenylthio derivatives or related intermediates in the presence of anhydrous piperazine and solvents like isopropanol or t-butanol under reflux conditions (90–120°C) can facilitate ring closure.

- The reaction is typically carried out under nitrogen atmosphere to prevent oxidation and moisture interference.

- The reaction progress is monitored by TLC and high-performance liquid chromatography (HPLC).

Conversion to Hydrochloride Salt

- The free base form of 1-(3-bromophenyl)piperazin-2-one is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.

- The pH is carefully adjusted (e.g., to about 3.8) during the process to precipitate the hydrochloride salt.

- Cooling the solution to 0°C promotes crystallization of the hydrochloride salt.

- The solid is filtered, washed with cold isopropanol, and dried under vacuum at moderate temperatures (40°C) to yield the final product as an off-white solid.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 1-(3-bromophenyl)piperazine hydrochloride | 3-bromoaniline + bis-(2-chloroethyl)amine hydrochloride, p-toluenesulfonic acid, xylene, reflux 140–145°C, 2 h | ~85% | Product crystallized at 0–5°C, washed with xylene and acetone |

| Cyclization to piperazin-2-one | 1-(3-bromophenyl)piperazine + cyanophenylthio derivative, anhydrous piperazine, isopropanol, reflux 90–120°C, 24 h | 55–70% | Reaction under nitrogen, monitored by HPLC |

| Hydrochloride salt formation | Concentrated HCl, pH adjusted to ~3.8, cooled to 0°C | ~80% | Precipitation and filtration of salt |

Analytical Techniques for Characterization

- Thin-Layer Chromatography (TLC): Used to monitor reaction completion.

- High-Performance Liquid Chromatography (HPLC): Quantitative analysis of yield and purity.

- Infrared Spectroscopy (IR): Confirmation of functional groups (e.g., lactam carbonyl at ~1700 cm⁻¹).

- Mass Spectrometry (MS): Molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural elucidation, particularly ^1H-NMR to confirm substitution patterns on the piperazine ring and aromatic protons.

Research Findings and Optimization Notes

- The choice of solvent (isopropanol, t-butanol) and reaction atmosphere (nitrogen) is critical to prevent side reactions and improve yield.

- Temperature control during reagent addition is important to moderate exothermic reactions.

- Adjusting pH carefully during salt formation ensures high purity and crystallinity of the hydrochloride salt.

- The use of anhydrous conditions and dry solvents enhances reaction efficiency and product stability.

- Yields of intermediates and final product typically range from 55% to 85%, depending on reaction conditions and purification methods.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Effect on Outcome |

|---|---|---|

| Reaction temperature | 90–145°C | Higher temps promote reaction but risk side reactions |

| Reaction time | 15–25 hours | Longer times improve conversion but may degrade product |

| Solvent | Isopropanol, t-butanol, xylene | Solvent polarity affects solubility and reaction rate |

| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |

| pH during salt formation | ~3.5–4.0 | Controls crystallization and purity |

| Drying temperature | 30–40°C under vacuum | Prevents decomposition of product |

化学反応の分析

Types of Reactions: 1-(3-Bromophenyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.

Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.

Substitution: Substitution reactions can lead to the formation of new compounds with different functional groups attached to the piperazine ring.

科学的研究の応用

Scientific Research Applications

1. Neurotransmitter System Interactions

Research indicates that 1-(3-Bromophenyl)piperazin-2-one hydrochloride interacts with serotonin receptors, specifically inhibiting the binding of radiolabeled serotonin in rat brain membranes. This suggests potential antidepressant and anxiolytic effects similar to other piperazine derivatives. The compound's ability to modulate serotonin levels may help in developing treatments for mood disorders, making it a key candidate for further pharmacological studies.

2. Antidepressant and Anxiolytic Potential

The compound has been investigated for its antidepressant properties, showing effects on serotonin receptor subtypes that are crucial for mood regulation. Its structural similarity to known antidepressants allows researchers to explore its efficacy in treating anxiety disorders as well.

3. Synthesis of Analog Compounds

This compound serves as a reference compound for synthesizing novel piperazine derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. Various synthesis methods have been reported, highlighting its versatility in medicinal chemistry.

作用機序

The mechanism by which 1-(3-Bromophenyl)piperazin-2-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes in the body, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and potential therapeutic benefits.

類似化合物との比較

Comparison with Structurally Analogous Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and commercial attributes of 1-(3-bromophenyl)piperazin-2-one hydrochloride with its halogenated and substituted derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Commercial Availability | Key Structural Difference |

|---|---|---|---|---|---|---|

| 1-(3-Bromophenyl)piperazin-2-one HCl | 215649-81-3 | C₁₀H₁₀BrN₂O·HCl | 303.57 | ≥95 | Limited (discontinued batches) | Bromine at meta position |

| 1-(3-Chlorophenyl)piperazin-2-one HCl | 183500-94-9 | C₁₀H₁₀ClN₂O·HCl | 247.12 | N/A | Available (research use) | Chlorine substituent |

| 1-(4-Fluorophenyl)piperazin-2-one HCl | 697305-48-9 | C₁₀H₁₀FN₂O·HCl | 230.66 | 99 | Industrial-grade bulk orders | Fluorine at para position |

| 1-(3-Trifluoromethoxyphenyl)piperazin-2-one HCl | 267659-71-2 | C₁₁H₁₂ClF₃N₂O₂ | 304.67 | 95 | Available (100mg–1g) | Trifluoromethoxy group at meta |

| 1-Isopropylpiperazin-2-one HCl | 1187928-58-0 | C₇H₁₅ClN₂O | 192.66 | N/A | Custom synthesis | Aliphatic isopropyl substituent |

Key Observations :

Structure-Activity Relationship (SAR) :

- Bromine’s hydrophobicity may enhance target binding in hydrophobic enzyme pockets compared to smaller halogens.

- Piperazinone’s carbonyl group enables hydrogen bonding, critical for interactions with biological targets .

生物活性

1-(3-Bromophenyl)piperazin-2-one hydrochloride, with the CAS number 215649-81-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with neurotransmitter systems, particularly serotonin receptors, as well as its implications for therapeutic applications such as antidepressants and anxiolytics.

Chemical Structure and Properties

This compound features a piperazine core structure, substituted with a bromophenyl group at the meta position and a carbonyl group at the second position. Its molecular formula is C12H14BrN3O·HCl, with a molecular weight of 291.57 g/mol. This unique substitution pattern may influence its binding affinity and selectivity towards specific receptors, distinguishing it from other piperazine derivatives.

Serotonin Receptor Interaction

Research indicates that this compound interacts with serotonin receptors, particularly through inhibition of serotonin binding in rat brain membranes. A study showed that this compound inhibited the binding of radiolabeled serotonin (serotonin-3H), suggesting potential antidepressant properties similar to other piperazine derivatives.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Serotonin Receptor Binding | Inhibits binding of serotonin-3H in rat brain membranes. |

| Antidepressant Potential | Similar effects to known antidepressants; requires further investigation. |

| Anxiolytic Properties | Potential candidate for anxiety disorder treatments. |

| Cytotoxicity | Modulates serotonin levels, impacting mood disorders. |

The interaction with serotonin receptor subtypes is crucial for understanding the mechanism of action of this compound. Compounds within this class have been shown to modulate serotonin levels in the brain, which could lead to therapeutic effects for mood disorders. Further studies are necessary to elucidate its complete pharmacological profile and interactions with other neurotransmitter systems.

Anticancer Activity

While primarily studied for its neuropharmacological effects, there is emerging research on the anticancer properties of related piperazine compounds. For instance, structural analogs have demonstrated varying degrees of cytotoxicity against several human cancer cell lines, including breast (MCF-7), ovarian (A2780), and pancreatic (MiaPaCa-2) cancer cells. These findings suggest that modifications in the piperazine structure can lead to enhanced anticancer activity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Analog 1 | MCF-7 | 14 |

| Analog 2 | A2780 | >50 |

| Analog 3 | MiaPaCa-2 | >50 |

| This compound | Various | Requires further study |

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(3-Bromophenyl)piperazin-2-one hydrochloride be optimized to minimize impurities like 1-(3-Bromophenyl)piperazine derivatives?

- Methodological Answer : Monitor reaction intermediates using HPLC or LC-MS to track byproduct formation. Adjust reaction stoichiometry, temperature, and solvent polarity to suppress side reactions. For example, reducing excess alkylating agents and using inert atmospheres can mitigate undesired substitutions. Impurity profiles from related compounds, such as Trazodone Hydrochloride impurities, suggest bromophenyl intermediates are common and require rigorous purification (e.g., recrystallization or column chromatography) .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to verify the piperazin-2-one ring and bromophenyl substituent. Compare chemical shifts with analogs like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one .

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles, particularly for the bromine substituent’s steric effects .

Q. How should researchers handle discrepancies in melting point or solubility data across literature sources?

- Methodological Answer : Re-evaluate experimental conditions (e.g., heating rate for melting point determination, solvent purity for solubility tests). Cross-reference with structurally similar compounds, such as 4-(4-Bromophenyl)piperidine hydrochloride, which has documented solubility in polar aprotic solvents . Differences may arise from polymorphic forms or hydration states.

Advanced Research Questions

Q. What strategies can resolve contradictions in hydrogen bonding patterns observed in crystallographic studies of piperazinone derivatives?

- Methodological Answer : Apply graph set analysis to categorize hydrogen-bonding motifs (e.g., chains, rings) and compare with Etter’s rules. For example, the piperazin-2-one carbonyl group may form bifurcated hydrogen bonds with adjacent amine protons, requiring high-resolution data (≤1.0 Å) and SHELX refinement to avoid overinterpretation .

Q. How can researchers design cytotoxicity assays to evaluate this compound’s biological activity?

- Methodological Answer :

- Cell lines : Use cancer cell lines (e.g., HeLa, MCF-7) with halogenated aryl compounds as positive controls (e.g., 2-(3-Bromophenyl)ethanamine derivatives ).

- Dose-response curves : Test concentrations from 1 µM to 100 µM, incubating for 48–72 hours. Include a metabolite stability assay to rule out false negatives from rapid degradation .

Q. What analytical methods validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS to identify hydrolysis or dehalogenation products.

- Reference standards : Compare with pharmaceutical impurity standards (e.g., Trazodone-related compounds) to validate stability-indicating methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。